[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanesulfonyl chloride
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Overview
Description
[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanesulfonyl chloride: is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of a trifluoromethyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanesulfonyl chloride typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or an aldehyde, with a nucleophile under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a catalyst.
Sulfonylation: The final step involves the introduction of the methanesulfonyl chloride group. This can be achieved by reacting the spirocyclic intermediate with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: [2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanesulfonyl chloride can undergo nucleophilic substitution reactions, where the methanesulfonyl chloride group is replaced by various nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the spirocyclic core or the trifluoromethyl group.
Addition Reactions: The spirocyclic structure can undergo addition reactions with electrophiles or nucleophiles, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or other transition metals.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide, while oxidation might produce a sulfone.
Scientific Research Applications
Chemistry
In synthetic chemistry, [2-(Trifluoromethyl)spiro[33]heptan-2-yl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound’s reactivity and functional groups make it a candidate for drug development. It can be used to modify biologically active molecules, potentially enhancing their efficacy or altering their pharmacokinetic properties.
Properties
IUPAC Name |
[2-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClF3O2S/c10-16(14,15)6-8(9(11,12)13)4-7(5-8)2-1-3-7/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNWRCDGRUWNGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(CS(=O)(=O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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